molecular formula C15H15NO5S B2816743 5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid CAS No. 327088-39-1

5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B2816743
CAS No.: 327088-39-1
M. Wt: 321.35
InChI Key: XIZMIRRBYQPDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid (CAS 327088-39-1) is a benzoic acid derivative with a molecular formula of C15H15NO5S and a molecular weight of 321.35 . This compound features a sulfamoyl group bridging a 2-methylbenzoic acid and a 2-methoxyphenyl ring, a structure that offers potential as a versatile synthetic intermediate or building block in organic and medicinal chemistry research. Compounds with similar sulfamoyl-benzoic acid scaffolds are of significant interest in the development of synthetic methodologies, particularly in the pursuit of more sustainable chemistry. Recent research focuses on performing complex syntheses, such as peptide coupling for drug development, in aqueous media to reduce the environmental impact of organic solvents . As a building block, this chemical can be utilized in the exploration of new reaction pathways in water, leveraging micellar catalysis to overcome solubility challenges of apolar substrates . Researchers can employ this compound in the synthesis of more complex molecules for various investigative applications, where its carboxylic acid and sulfonamide functional groups allow for further chemical modifications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-7-8-11(9-12(10)15(17)18)22(19,20)16-13-5-3-4-6-14(13)21-2/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZMIRRBYQPDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid typically involves the reaction of 2-methoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the methylbenzoic acid moiety . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid has been studied for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents. The sulfamoyl group is known for enhancing the solubility and bioavailability of drugs, making this compound a candidate for further pharmacological studies.

Case Studies:

  • Anti-inflammatory Activity : Research has indicated that derivatives of sulfamoyl compounds exhibit significant anti-inflammatory properties, suggesting that this compound may similarly contribute to this field through analog development .

Analytical Chemistry

In analytical chemistry, this compound serves as an organic buffer due to its ability to maintain pH levels in biochemical assays. Its stability under various conditions makes it suitable for use in cell culture and analysis.

Data Table: Buffering Capacity

CompoundpH RangeApplication
This compound4.5 - 7.5Cell culture media
HEPES6.8 - 8.2Biological assays

Materials Science

The compound has potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique structure can act as a dopant or host material in OLED formulations.

Applications:

  • Dopant Material : Enhances the efficiency of light emission in OLED devices.
  • Host Material : Provides structural integrity and stability to OLED systems.

Nanotechnology

Research indicates that this compound can be utilized in the synthesis of mesoporous materials and nanoclays, which are important for drug delivery systems and catalysis.

Case Study:

  • Drug Delivery Systems : The incorporation of this compound into nanoparticle formulations has shown promise in enhancing drug solubility and controlled release profiles .

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :

    • Electron-Donating Groups (e.g., 2-Methoxyphenyl) : The methoxy group in 5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid may enhance binding to hydrophobic enzyme pockets while donating electrons to stabilize charge interactions .
    • Bulky/Halogenated Groups (e.g., 4-Iodophenyl) : Iodine in 5-[(4-Iodophenyl)sulfamoyl]-2-methylbenzoic acid facilitates radiochemical labeling but may reduce solubility compared to methoxy analogs .
    • Alkyl Chains (e.g., 4-Butylphenyl) : The butyl group in 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid improves lipophilicity, critical for blood-brain barrier penetration in glioma therapy .
  • Biological Activity: IDH1 Inhibition: Butylphenyl analogs exhibit IC₅₀ values <1 µM against mutant IDH1, whereas methoxy-substituted derivatives may require optimization for similar potency .

Biological Activity

5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.

Structural Overview

The compound features a benzoic acid core substituted with a sulfamoyl group and a methoxyphenyl moiety. The presence of these functional groups is significant for its biological activity:

  • Benzoic Acid Core : Provides a stable aromatic structure.
  • Sulfamoyl Group : Known to enhance interaction with biological targets, particularly enzymes.
  • Methoxyphenyl Substitution : May influence the compound's lipophilicity and binding affinity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases.

Enzyme Inhibition

Research indicates that derivatives of sulfamoylbenzoic acids exhibit high affinity for carbonic anhydrase IX (CAIX), an isozyme overexpressed in many tumors. The binding affinity of related compounds has been reported with dissociation constants (Kd) as low as 0.12 nM, indicating strong potential for therapeutic applications in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. The sulfamoyl group enhances solubility and stability, which are critical for oral bioavailability.

Absorption and Distribution

  • Absorption : Likely influenced by the presence of the methoxy group, which can enhance membrane permeability.
  • Distribution : The compound's lipophilicity suggests extensive distribution throughout body tissues.

Biological Activity and Case Studies

Several studies have demonstrated the biological activity of similar compounds, indicating the potential efficacy of this compound.

Antitumor Activity

In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Methyl 5-sulfamoyl-benzoates have been characterized as selective inhibitors of CAIX, leading to reduced tumor cell proliferation .

Antimicrobial Properties

Compounds with sulfamoyl groups have also been noted for their antimicrobial activities. A study highlighted that structurally similar compounds demonstrated effectiveness against several bacterial strains, suggesting a broad spectrum of antimicrobial potential.

Summary Table of Biological Activities

Activity Type Description Reference
Enzyme InhibitionHigh affinity for carbonic anhydrase IX; potential anticancer properties
Antitumor ActivitySignificant cytotoxic effects on cancer cell lines
Antimicrobial ActivityEffective against various bacterial strains

Q & A

Q. Table 1: Synthetic Yield Optimization

StepReagent/ConditionYield ImprovementReference
SulfamoylationPyridine (vs. Et₃N)15% increase
PurificationEthanol:H₂O (3:1)Purity >95%

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm sulfamoyl linkage (δ 7.2–7.8 ppm for aromatic protons) and methoxy group (δ 3.8 ppm) .
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm for purity analysis .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic Peaks/SignalsPurpose
¹H NMRδ 2.5 ppm (CH₃), δ 3.8 ppm (OCH₃)Substituent identification
IR1680 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O)Functional group validation

Advanced Research Questions

How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

Substituent Variation : Modify the methoxy group (e.g., replace with fluoro or nitro groups) to assess electronic effects .

Biological Assays : Test derivatives for enzyme inhibition (e.g., cyclooxygenase-2) using in vitro assays .

Q. Table 3: SAR Insights from Analogues

DerivativeSubstituentActivity (IC₅₀)Reference
Fluoro-methoxy variant5-F, 2-OCH₃12 µM (COX-2)
Nitro-methoxy variant5-NO₂, 2-OCH₃Reduced solubility

What strategies resolve contradictory data in solubility and stability studies?

Methodological Answer:

  • Solubility Testing : Use phosphate-buffered saline (PBS) and DMSO for comparative analysis. Hydrochloride salt formation (as in ) improves aqueous solubility.
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring .

Q. Table 4: Solubility Comparison

SolventSolubility (mg/mL)Notes
DMSO25.3Preferred for in vitro assays
PBS1.2Enhanced via salt formation

How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 or carbonic anhydrase .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) .

Key Finding from Analogues :
Fluorine substitution enhances target affinity by 30% due to electronegative interactions .

What advanced analytical methods address purity challenges in scaled synthesis?

Methodological Answer:

  • HPLC-MS Coupling : Detect trace impurities (<0.1%) .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration confirmation .

How can metabolic pathways be predicted for this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS .
  • NMR-Based Tracking : Monitor demethylation or sulfamoyl cleavage .

Q. Table 5: Metabolic Stability Data

ModelHalf-life (t₁/₂)Major Metabolite
Human microsomes45 minDes-methyl derivative

Methodological Best Practices

  • Contradictory Data : Replicate experiments using standardized protocols (e.g., USP guidelines) .
  • Ethical Compliance : Adhere to non-clinical use standards as per .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.